Acetamide, N-(4-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-
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Overview
Description
N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological systems.
Medicine: Piperidine derivatives are often explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: can be compared with other piperidine derivatives such as:
Uniqueness
The uniqueness of N-(4-Methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide lies in its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
90736-12-2 |
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Molecular Formula |
C22H28N2O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C22H28N2O/c1-18-8-10-21(11-9-18)24(19(2)25)22-13-16-23(17-14-22)15-12-20-6-4-3-5-7-20/h3-11,22H,12-17H2,1-2H3 |
InChI Key |
JNQPTABAZAHVEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C |
Origin of Product |
United States |
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